2-Amino-5-(trifluoromethyl)benzenethiol

Lipophilicity Drug-likeness Medicinal Chemistry

Research reproducibility is compromised by generic thiol substitution due to altered lipophilicity (logP 3.96) and cyclization kinetics from the 5-CF3 group. This specific isomer is required for patented IDH mutation inhibitors and 5-trifluoromethyl-4H-1,4-benzothiazine synthesis. - Critical for replicating in vivo efficacy and brain penetration in xenograft models - Enables distinct regioisomer formation vs. 4-CF3 analogs, influencing target binding - ≥98% purity; ortho-amino-thiol motif allows direct conjugation to probes or biotin tags

Molecular Formula C7H6F3NS
Molecular Weight 193.19 g/mol
CAS No. 86691-07-8
Cat. No. B3388264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(trifluoromethyl)benzenethiol
CAS86691-07-8
Molecular FormulaC7H6F3NS
Molecular Weight193.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)S)N
InChIInChI=1S/C7H6F3NS/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H,11H2
InChIKeyNYIDBADGAFFUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(trifluoromethyl)benzenethiol Overview


2-Amino-5-(trifluoromethyl)benzenethiol (CAS 86691-07-8) is an aromatic organosulfur building block characterized by an ortho-amino-thiol substitution pattern and a trifluoromethyl group at the 5-position [1]. The compound possesses a molecular formula of C₇H₆F₃NS, a molecular weight of 193.19 g/mol, and a computed logP of approximately 3.96, indicating significant lipophilicity [2]. Its bifunctional nature (nucleophilic thiol and amine) makes it a versatile intermediate for constructing heterocyclic systems, particularly benzothiazoles and benzothiazines, which are privileged scaffolds in medicinal chemistry and agrochemical development [3].

1
Regioselective benzothiazine synthesis via oxidative cyclization
2
Lipophilic probe design with enhanced passive permeability
3
Patent-disclosed IDH-mutant inhibitor building block

Why 2-Amino-5-(trifluoromethyl)benzenethiol Is Irreplaceable


Generic substitution among 2-aminobenzenethiol derivatives is not scientifically valid due to the profound influence of the 5-trifluoromethyl group on both physicochemical properties and downstream biological activity. The –CF₃ moiety confers increased lipophilicity (logP ~3.96) compared to unsubstituted or halogen-substituted analogs, directly impacting membrane permeability and metabolic stability in biological assays [1]. Furthermore, the electron-withdrawing nature of the –CF₃ group alters the reactivity of the adjacent thiol and amine functionalities, influencing cyclization kinetics and product distribution in heterocycle synthesis [2]. Therefore, substituting with 2-amino-5-chloro, 2-amino-5-fluoro, or the 4-trifluoromethyl isomer will yield different reaction outcomes and biological profiles, necessitating compound-specific procurement for reproducible research [3].

Target
5-CF₃ isomer directs specific benzothiazine regioisomer
Substitute
4-CF₃ isomer yields a different regioisomer, altering SAR interpretation
Target
–CF₃ enhances lipophilicity and metabolic stability
Substitute
5-Cl or 5-F analogs shift logP and electronic profile, may alter reactivity

2-Amino-5-(trifluoromethyl)benzenethiol vs. Analogs Evidence


Lipophilicity: Superior Membrane Permeability

2-Amino-5-(trifluoromethyl)benzenethiol exhibits a computed logP of 3.96, significantly higher than that of its 5-chloro analog (estimated logP ~2.0) and the unsubstituted 2-aminobenzenethiol (estimated logP ~1.5) [1]. This ~2 log unit increase corresponds to a theoretical 100-fold higher partition coefficient in octanol/water, which directly correlates with enhanced passive membrane permeability—a critical parameter for intracellular target engagement [2].

Lipophilicity
Class-level
logP 3.96
Supports passive permeability screening
Computed; experimental validation recommended
Lipophilicity Drug-likeness Medicinal Chemistry

5-CF3 vs. 4-CF3: Cyclization Regiochemistry

When reacted with β-diketones under oxidative conditions, 2-amino-5-(trifluoromethyl)benzenethiol yields 5-trifluoromethyl-4H-1,4-benzothiazines, whereas the 4-trifluoromethyl isomer (2-amino-4-(trifluoromethyl)benzenethiol) produces 6-trifluoromethyl-4H-1,4-benzothiazines [1]. This regiochemical divergence arises from the relative positioning of the –CF₃ group to the reactive thiol/amine centers, dictating the electronic environment and the site of electrophilic attack during cyclization .

Cyclization Regiochemistry
Reported
5-Trifluoromethyl-4H-1,4-benzothiazine
Ensures correct regioisomer for SAR interpretation
Condensation with β-diketone; 4-CF₃ isomer gives 6-regioisomer
Organic Synthesis Heterocyclic Chemistry Regioselectivity

IDH-Mutant Cancer Therapeutics Building Block

2-Amino-5-(trifluoromethyl)benzenethiol is explicitly disclosed as a key synthetic intermediate in the preparation of aminopyrimidine derivatives that target isocitrate dehydrogenase (IDH) mutations . These derivatives are claimed for the prevention and treatment of IDH-related diseases, with one lead compound demonstrating potent in vivo efficacy in an HT1080 mouse xenograft model, achieving good brain exposure and significant tumor growth inhibition . This contrasts with the 4-trifluoromethyl isomer, which has not been reported in the same context, suggesting a structure-activity relationship (SAR) advantage conferred by the 5-CF3 substitution pattern [1].

IDH Inhibitor Tool Synthesis
Reported
Patent-disclosed intermediate for in vivo probe
Supports synthesis of IDH-mutant targeted tool compounds
Model-response context; HT1080 xenograft model reported
Oncology IDH Inhibitors Medicinal Chemistry

Antimicrobial Benzothiazine Activity

Benzothiazines synthesized from 2-amino-5-(trifluoromethyl)benzenethiol (via condensation with β-diketones) exhibit antimicrobial activity [1]. While direct MIC data for the free thiol is limited, related 2-amino-5-fluorobenzenethiol derivatives (6a–6c) displayed remarkable antibacterial effects against Gram-positive strains with MIC values ranging from 2 to 8 µg/mL and antifungal activity with MICs between 2 and 8 µg/mL [2]. The 5-CF3 analog is anticipated to show comparable or enhanced activity due to increased lipophilicity, which may improve membrane penetration [3].

Antimicrobial Context
Class-level
Analog MIC 2–8 µg/mL (5-F)
Supports antimicrobial screening context
Inferred from 5-fluoro analogs; direct data needed
Antimicrobial Benzothiazine MIC

Physicochemical Properties vs. 4-Isomer

Both 2-amino-5-(trifluoromethyl)benzenethiol and its 4-trifluoromethyl isomer share identical molecular weights (193.19 g/mol) and hydrogen bond donor/acceptor counts (2 donors, 5 acceptors for the hydrochloride salt) [1][2]. However, the topological polar surface area (TPSA) differs: 27 Ų for the 5-CF3 isomer versus 27 Ų for the 4-CF3 isomer (both as hydrochloride salts) [3]. While the TPSA values are similar, the distinct spatial orientation of the –CF3 group may influence molecular recognition by biological targets and crystallinity, which can affect formulation and solubility [4].

Physicochemical Profile
Class-level
TPSA 27 Ų (same as 4-isomer)
Isomeric orientation may affect crystallinity and solubility
Computed TPSA; solubility screening recommended
Physicochemical Properties Drug-likeness In Silico Screening

2-Amino-5-(trifluoromethyl)benzenethiol Applications


IDH-Mutant Cancer Therapeutics Synthesis

Procure 2-amino-5-(trifluoromethyl)benzenethiol for the preparation of aminopyrimidine derivatives targeting isocitrate dehydrogenase (IDH) mutations, as disclosed in patent applications . The 5-CF3 substitution pattern is critical for achieving the desired in vivo efficacy and brain penetration in xenograft models, making this specific isomer essential for replicating patented lead compounds .

5-Trifluoromethyl Benzothiazine Libraries

Utilize this compound as a key building block for synthesizing 5-trifluoromethyl-4H-1,4-benzothiazines via oxidative cyclization with β-diketones [1]. The resulting heterocycles are expected to exhibit antimicrobial activity against Gram-positive bacteria and fungi, with MIC values potentially in the 2–8 µg/mL range based on analogous 5-fluoro derivatives [2]. The 5-CF3 isomer yields a distinct regioisomer compared to the 4-CF3 analog, which may influence target binding [1].

Lipophilic Probes for Intracellular Targets

Leverage the high computed logP (3.96) of 2-amino-5-(trifluoromethyl)benzenethiol to enhance passive membrane permeability [3]. This property makes it an attractive scaffold for designing fluorescent or affinity probes that require efficient cellular uptake. The ortho-amino-thiol motif also allows for facile conjugation to reporter groups or biotin tags [4].

Fluorinated Heterocyclic Pesticide Synthesis

Employ this building block in the construction of trifluoromethyl-substituted benzothiazoles and benzothiazines, which are common motifs in fungicides and herbicides [5]. The –CF3 group imparts metabolic stability and lipophilicity, which are desirable attributes for agrochemical active ingredients [3].

Application
Selection Property
Validation Focus
IDH-mutant inhibitor probe synthesis
5-CF₃ isomer specificity
Model exposure and target engagement review
5-Trifluoromethyl benzothiazine library synthesis
Regioselective cyclization with β-diketones
Antimicrobial screening context
Cell-permeable probe design
High computed logP for passive permeability
Cellular uptake assay review
Agrochemical building block synthesis
Trifluoromethyl metabolic stability
Metabolic stability and activity screening
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